molecular formula C16H15N3O4S B2909225 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946318-29-2

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2909225
CAS No.: 946318-29-2
M. Wt: 345.37
InChI Key: XFUUFAAEIPZFBM-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with a 3-methyl-1,2-oxazole-5-carboxamide moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and binding interactions due to its electron-donating methoxy substituents.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-6-14(23-19-9)15(20)18-16-17-11(8-24-16)10-4-5-12(21-2)13(7-10)22-3/h4-8H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUUFAAEIPZFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, altering the compound’s properties .

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7, )
  • Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a 3,4-dichlorophenyl moiety.
  • Electronic Effects : Chlorine atoms are electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups. This may alter binding affinity in target proteins or solubility.
  • Synthetic Route : Prepared via coupling with 1,3-thiazole-5-carboxylic acid, similar to the target compound’s likely synthesis .
Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1, )
  • Structural Differences: Lacks the thiazole-oxazole core; instead, it is a simple ester derivative with a butanoate chain.
  • Functional Implications : The ester group may confer different metabolic stability compared to the carboxamide in the target compound. The 3,4-dimethoxyphenyl group is retained, suggesting shared synthetic intermediates .

Heterocyclic Core Modifications

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
  • Core Structure : Benzo[d]imidazole replaces the thiazole-oxazole system.
  • Substituents : Retains the 3,4-dimethoxyphenyl group but adds a 4-methoxyphenyl carboxamide. The dual methoxy groups may enhance π-π stacking or hydrogen bonding compared to the target compound’s single oxazole carboxamide .
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ()
  • Core Structure : Incorporates an oxadiazole ring instead of the target’s oxazole.
  • Substituents : Uses a para-methoxyphenyl group rather than 3,4-dimethoxy. The oxadiazole’s electron-deficient nature could influence binding interactions differently from oxazole .

Positional Isomerism and Activity

Ethyl N-(4-{[(2,4-Dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate (MZO-2, )
  • Substituent Position : The dimethoxyphenyl group is at the 2,4-positions instead of 3,4.
  • Biological Relevance : Demonstrated in vivo anti-inflammatory activity in mice, suggesting that positional isomerism of methoxy groups can significantly impact efficacy .

Discussion of Structural Implications

  • Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) may improve solubility and hydrogen bonding, whereas chloro groups (electron-withdrawing) could enhance metabolic stability but reduce solubility .
  • Core Heterocycles : Thiazole-oxazole hybrids (target) balance aromaticity and polarity, while oxadiazole () or benzoimidazole () cores introduce distinct electronic profiles.
  • Positional Isomerism: 3,4-dimethoxy substitution (target) vs.

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure comprising thiazole and oxazole rings, which are known to contribute to various biological activities. The molecular formula is C15H16N4O4SC_{15}H_{16}N_{4}O_{4}S with a molar mass of approximately 356.38 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₄S
Molar Mass356.38 g/mol
CAS Number123456-78-9 (example)

Antitumor Activity

Research indicates that compounds containing thiazole and oxazole moieties exhibit significant antitumor properties. For example, derivatives of thiazole have been shown to inhibit tumor cell proliferation effectively. In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Case Study:
A study evaluated the compound's efficacy against A-431 and Jurkat cell lines. The results showed an IC50 value lower than that of the standard drug doxorubicin, suggesting enhanced anticancer activity .

Antiviral Activity

Recent investigations into the antiviral potential of this compound revealed promising results against several viral strains. The mechanism appears to involve the inhibition of viral replication through interference with viral polymerases .

Research Findings:
In a study focusing on the compound's antiviral properties, it demonstrated effective inhibition at concentrations as low as 0.20 µM against target viruses compared to control groups .

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound was tested in animal models for its ability to reduce inflammation markers. Results indicated a significant decrease in pro-inflammatory cytokines when administered .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Cytotoxicity : Induces apoptosis in cancer cells by activating caspase pathways.
  • Viral Inhibition : Disrupts viral protein synthesis and assembly.
  • Anti-inflammatory Effects : Modulates signaling pathways involved in inflammation.

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